5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffolds in Heterocyclic Chemistry and Advanced Applications
Benzoxazoles are bicyclic aromatic organic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. wikipedia.org This unique structural arrangement imparts a planar geometry and a stable, conjugated π-electron system, making the benzoxazole core a privileged scaffold in medicinal chemistry and materials science. ijpbs.com The nitrogen and oxygen heteroatoms within the ring can act as hydrogen bond acceptors, while the planar structure allows for π–π stacking and hydrophobic interactions with biological macromolecules. ijpbs.com
The significance of the benzoxazole scaffold is underscored by its presence in a wide array of biologically active compounds. nih.gov These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of numerous benzoxazole-containing compounds that have been investigated as potential therapeutic agents. nih.gov Beyond medicine, benzoxazole derivatives are also utilized as fluorescent whitening agents and in the development of organic light-emitting diodes (OLEDs). wikipedia.org
Overview of Research Trajectories for 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole and Substituted Benzoxazole Systems
Research into structurally similar compounds, such as other 5-sulfonyl-substituted benzoxazoles, provides valuable insights. For instance, studies on 5-ethylsulfonyl/methyl-2-(substituted phenyl/benzyl)benzoxazoles have explored their potential as antifungal agents. researchgate.net The sulfonyl group, being strongly electron-withdrawing, can significantly influence the electronic distribution within the benzoxazole ring system, potentially modulating its biological activity and reactivity.
The 2-methyl substituent is a common feature in many benzoxazole studies and is often introduced to explore its effect on the compound's steric and electronic profile. Research on 2-substituted benzoxazoles is vast, covering a wide range of potential applications from antimicrobial to anticancer agents. nih.gov Therefore, the research trajectory for this compound likely involves its synthesis and subsequent evaluation for various biological activities, contributing to the structure-activity relationship (SAR) knowledge base of sulfonyl-containing benzoxazoles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃S |
| Molecular Weight | 225.26 g/mol |
| CAS Number | 847837-35-8 |
Data sourced from commercial supplier information.
Historical Context and Evolution of Benzoxazole Research Methodologies
The history of benzoxazole synthesis is intertwined with the broader development of heterocyclic chemistry, which began to advance significantly in the mid-19th century. Current time information in Jakarta, ID. Early methods for constructing the benzoxazole core were often harsh and lacked general applicability. One of the oldest methods involved the heating or distilling of 2-formamidophenols at high temperatures.
The classical and most common approach to benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative (such as an acid chloride, ester, or aldehyde). nih.govorganic-chemistry.org This foundational reaction has been the subject of extensive methodological development over the decades. Initially, these condensations required strong acids like polyphosphoric acid (PPA) and high temperatures. ijpbs.com
The evolution of synthetic organic chemistry in the latter half of the 20th century brought about milder and more efficient methods. The introduction of various catalysts has been a significant milestone. These include both Brønsted and Lewis acids, which can promote the cyclization under less forcing conditions. nih.gov In recent years, there has been a strong emphasis on developing "green" and sustainable synthetic protocols. This has led to the use of heterogeneous catalysts, nanocatalysts, and ionic liquids, which often allow for easier product purification and catalyst recycling. ijpbs.comnih.gov Furthermore, modern synthetic strategies have expanded to include metal-catalyzed cross-coupling reactions and C-H activation/functionalization approaches, providing novel and versatile routes to functionalized benzoxazoles. organic-chemistry.orgnih.gov
Table 2: Evolution of Synthetic Methodologies for Benzoxazoles
| Era | Key Methodologies | Advantages | Disadvantages |
| Early to Mid-20th Century | High-temperature condensation of o-aminophenols with carboxylic acids/derivatives. | Established the fundamental synthetic route. | Harsh reaction conditions, limited substrate scope, low yields. |
| Late 20th Century | Introduction of various acid catalysts (e.g., PPA, mineral acids). | Improved yields and reaction times. | Still often required high temperatures and strong acids. |
| Early 21st Century | Development of metal-catalyzed and milder catalytic systems (e.g., Lewis acids). | Milder conditions, broader functional group tolerance. | Use of expensive or toxic metal catalysts. |
| Contemporary | Green chemistry approaches (nanocatalysts, ionic liquids), C-H activation, photoredox catalysis. | Environmentally friendly, high efficiency, novel bond formations. | Catalyst development can be complex and costly. |
Structure
3D Structure
Properties
IUPAC Name |
5-ethylsulfonyl-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-3-15(12,13)8-4-5-10-9(6-8)11-7(2)14-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFOKJAFXGMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288060 | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847837-35-8 | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847837-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylsulfonyl)-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule. For 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the methyl and ethanesulfonyl substituents. The electron-withdrawing nature of the ethanesulfonyl group significantly influences the chemical shifts of the nearby aromatic protons, causing them to appear further downfield.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum for this compound would display signals for the carbons in the benzoxazole core, the C2-methyl group, and the ethanesulfonyl group. Carbons directly attached to electronegative atoms like oxygen, nitrogen, and the sulfonyl group are typically found at higher chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~7.8-8.1 | m | H-4, H-6, H-7 | C=N | ~164.5 | C-2 |
| Methylene (B1212753) | ~3.3 | q | -SO₂-CH ₂-CH₃ | Bridgehead | ~151.0, ~141.2 | C-7a, C-3a |
| Methyl (C2) | ~2.6 | s | C2-CH ₃ | Aromatic | ~125.0-138.0 | C-4, C-5, C-6, C-7 |
| Methyl (Ethyl) | ~1.4 | t | -SO₂-CH₂-CH ₃ | Methylene | ~48.0 | -C H₂- |
| Methyl (C2) | ~14.5 | C H₃ (C2) | ||||
| Methyl (Ethyl) | ~7.5 | C H₃ (Ethyl) |
Note: Chemical shifts (δ) are predicted values based on the analysis of structurally similar compounds and are reported in parts per million (ppm). Multiplicity is indicated as s (singlet), t (triplet), q (quartet), and m (multiplet).
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, various 2D-NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group and among the coupled protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the signals of each carbon atom by linking them to their attached protons, such as the C2-methyl carbon to its corresponding proton signal.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is used to determine spatial proximity between protons. While not critical for the constitutional analysis of this relatively rigid molecule, it can confirm through-space interactions.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.
HRMS provides a highly accurate measurement of the molecular mass, which is used to confirm the elemental formula of a compound. rrpharmacology.ru The molecular formula for this compound is C₁₀H₁₁NO₃S. HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated exact mass, thereby confirming this formula.
Table 2: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO₃S |
| Calculated Exact Mass | 225.04596 u |
| Expected [M+H]⁺ Ion | 226.05377 u |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. rrpharmacology.ru The strong absorptions from the sulfonyl group (S=O) are particularly diagnostic. Other key vibrations include the C=N stretching of the oxazole (B20620) ring and the various C-H and C=C bonds of the aromatic and aliphatic parts of the molecule.
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1640 | C=N Stretch | Oxazole Ring |
| ~1580, ~1470 | C=C Stretch | Aromatic Ring |
| ~1320 | Asymmetric SO₂ Stretch | Sulfonyl |
| ~1250 | C-O-C Stretch | Oxazole Ring |
| ~1150 | Symmetric SO₂ Stretch | Sulfonyl |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing detailed information about its structural framework and the chemical bonds therein. While specific FT-Raman studies for this compound are not extensively documented in the literature, a comprehensive analysis can be extrapolated from studies on structurally related benzoxazole derivatives. nih.govesisresearch.org The Raman spectrum is dictated by the polarizability changes during molecular vibrations, offering a unique fingerprint of the compound.
For a molecule like this compound, the FT-Raman spectrum would be characterized by distinct bands corresponding to the vibrations of its three main components: the benzoxazole ring, the 2-methyl group, and the 5-ethanesulfonyl group.
Key vibrational modes expected in the FT-Raman spectrum include:
Benzoxazole Ring Vibrations: The fused ring system gives rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1520–1610 cm⁻¹ region. esisresearch.org Aromatic C-C stretching vibrations within the benzene (B151609) and oxazole rings are expected to appear in the 1400–1600 cm⁻¹ range. mdpi.com The C-O-C stretching vibrations of the oxazole ring are also prominent, with asymmetric and symmetric modes appearing around 1145 cm⁻¹ and 1065 cm⁻¹, respectively. esisresearch.org
Ethanesulfonyl Group Vibrations: The sulfonyl group (-SO₂) is a strong Raman scatterer. Its symmetric and asymmetric stretching vibrations produce intense bands, typically found in the regions of 1140–1160 cm⁻¹ and 1310–1350 cm⁻¹, respectively.
Methyl Group Vibrations: The 2-methyl group will exhibit characteristic C-H stretching and bending vibrations. Symmetric and asymmetric C-H stretching modes are expected above 2900 cm⁻¹, while bending modes would appear in the 1375–1450 cm⁻¹ region.
The table below summarizes the anticipated FT-Raman vibrational bands for this compound based on data from analogous compounds. esisresearch.orgmdpi.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3050–3150 |
| C=N Stretch | Oxazole Ring | 1520–1610 |
| Aromatic C-C Stretch | Benzoxazole Ring | 1400–1600 |
| SO₂ Asymmetric Stretch | Ethanesulfonyl Group | 1310–1350 |
| SO₂ Symmetric Stretch | Ethanesulfonyl Group | 1140–1160 |
| C-O-C Asymmetric Stretch | Oxazole Ring | ~1145 |
| C-O-C Symmetric Stretch | Oxazole Ring | ~1065 |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis of Benzoxazole Derivatives
While the specific crystal structure of this compound has not been reported, extensive crystallographic studies on other benzoxazole derivatives provide a clear framework for what to expect. iucr.orgmdpi.comnih.gov In a typical analysis, a suitable single crystal of the compound is grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com
Studies on various benzoxazole derivatives reveal that the fused benzoxazole ring system is typically planar or nearly planar. iucr.org For instance, in the co-crystal of 2-aminobenzoxazole (B146116) and fumaric acid, the benzoxazole ring is essentially planar, with only minor deviations of its constituent atoms from the mean plane. iucr.org This planarity is critical as it facilitates the intermolecular interactions that define the crystal packing. The precise bond lengths and angles within the heterocyclic system can be determined with high accuracy, confirming the nature of the chemical bonds (e.g., the C=N double bond versus C-N and C-O single bonds). iucr.org
The table below presents representative crystallographic data for a benzoxazole derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₇N₂O⁺ · C₄H₃O₄⁻ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.5135 (3) |
| b (Å) | 10.1119 (4) |
| c (Å) | 30.0150 (11) |
| Volume (ų) | 2279.14 (15) |
| Z (Formula units per cell) | 8 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Structures
The solid-state structure of molecular crystals is governed by a network of non-covalent intermolecular interactions. nih.gov These forces, although weaker than covalent bonds, collectively determine the crystal packing, density, stability, and physicochemical properties of the material. For benzoxazole derivatives, the key interactions are typically hydrogen bonds and π-π stacking. iucr.orgrsc.org
π-π Stacking: The planar, electron-rich benzoxazole ring system is highly conducive to π-π stacking interactions. acs.org This type of interaction involves the face-to-face or offset arrangement of aromatic rings, driven by attractive electrostatic and dispersion forces. mdpi.com In the crystal structures of many benzoxazole and related heterocyclic compounds, molecules are often arranged in columns or layers stabilized by these stacking interactions. iucr.orgrsc.org The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å. These interactions are crucial for dense crystal packing and can influence the electronic and photophysical properties of the solid material. acs.org
The following table summarizes the typical geometric parameters for these non-covalent interactions as observed in the crystal structures of related heterocyclic compounds. iucr.orgnih.gov
| Interaction Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |
|---|---|---|---|
| Weak Hydrogen Bond | C-H···N | 3.2 – 3.8 | 120 – 170 |
| Weak Hydrogen Bond | C-H···O | 3.0 – 3.6 | 110 – 160 |
| π-π Stacking | Ring Centroid···Ring Centroid | 3.3 – 3.8 | N/A |
Computational Chemistry and Theoretical Investigations of Benzoxazole Systems
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Through DFT calculations, a comprehensive understanding of the geometric and electronic properties of 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole can be achieved.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative and would be populated with data from actual DFT calculations.
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length (Å) | Data not available |
| S=O Bond Lengths (Å) | Data not available |
| C-N-C Bond Angle (°) | Data not available |
| Dihedral Angle (C-C-S-O) (°) | Data not available |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies can be directly compared to experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation.
For this compound, characteristic vibrational modes would be expected for the benzoxazole (B165842) ring, the methyl group, and the ethanesulfonyl group. For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group would appear at specific frequencies, providing a clear spectral signature. The C-H stretching of the methyl group and the aromatic ring, as well as the C=N stretching of the oxazole (B20620) ring, would also be identifiable. A comparison between the calculated and experimental spectra would validate the accuracy of the computational model and the optimized geometry.
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative and would be populated with data from actual DFT calculations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| S=O Asymmetric Stretch | Data not available | Data not available |
| S=O Symmetric Stretch | Data not available | Data not available |
| C=N Stretch (Oxazole) | Data not available | Data not available |
| C-H Stretch (Methyl) | Data not available | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most likely to be involved in electron donation and acceptance. It is anticipated that the HOMO would be localized on the electron-rich benzoxazole ring system, while the LUMO might be influenced by the electron-withdrawing ethanesulfonyl group.
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and would be populated with data from actual DFT calculations.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites, which are the regions susceptible to attack by electron-seeking and electron-donating species, respectively.
In an MEP map of this compound, the regions of negative potential (typically colored red) would indicate electron-rich areas, likely around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen atoms of the sulfonyl group. These would be the preferred sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would indicate electron-deficient areas, likely around the hydrogen atoms, which are susceptible to nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to intramolecular charge transfer (ICT). The energy associated with these interactions, known as the stabilization energy (E(2)), quantifies the strength of these electronic delocalizations.
For this compound, NBO analysis would reveal the key hyperconjugative and conjugative interactions that contribute to its stability. For example, it could show the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. It would also elucidate the electronic effect of the ethanesulfonyl group on the benzoxazole system, quantifying the extent of its electron-withdrawing nature through specific donor-acceptor interactions.
Molecular Modeling and Docking Studies for Interaction Mode Prediction
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or a nucleic acid. This is a fundamental tool in drug discovery and design.
In a molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. A scoring function would then be used to predict the preferred binding orientation and affinity. The results would provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For this compound, docking studies could be performed against various biologically relevant targets where benzoxazole derivatives have shown activity. The results would help in understanding its potential mechanism of action and could guide the design of more potent and selective analogs. The insights gained from DFT calculations, such as the optimized geometry and charge distribution, are crucial for the accuracy of these docking simulations.
Theoretical Prediction of Interaction Modes with Biomolecular Targets (e.g., Enzymes, Receptors)
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of how a ligand, such as a benzoxazole derivative, might bind to the active site of a biological target like an enzyme or receptor. These in silico studies provide valuable information about the binding affinity, orientation, and specific molecular interactions that stabilize the ligand-receptor complex.
For benzoxazole scaffolds, docking studies have revealed common interaction patterns that are crucial for their biological activity. The planar benzoxazole ring system often engages in hydrophobic interactions and π-π stacking with aromatic amino acid residues within the binding pocket of a protein. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donor residues in the target protein.
In the case of this compound, the ethanesulfonyl group at the 5-position is predicted to play a significant role in its binding mode. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors and can form hydrogen bonds with amino acid residues such as arginine, lysine, or asparagine. Furthermore, the sulfonyl group can participate in dipole-dipole interactions, further anchoring the molecule within the active site. The methyl group at the 2-position can contribute to hydrophobic interactions, fitting into lipophilic pockets of the target protein.
While specific docking studies for this compound are not extensively available, studies on analogous structures provide a model for its potential interactions. For instance, docking studies of similar benzoxazole derivatives against targets like DNA gyrase have highlighted the importance of hydrogen bonding and hydrophobic interactions in achieving significant binding affinity. researchgate.net
Table 1: Predicted Interaction Modes of this compound with Biomolecular Targets
| Molecular Feature | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| Benzoxazole Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Oxazole Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |
| Oxazole Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |
| Ethanesulfonyl Group | Hydrogen Bond Acceptor, Dipole-Dipole | Arginine, Lysine, Histidine |
| Methyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine |
Analysis of Substituent Effects on Theoretical Binding Affinities and Orientations
The nature and position of substituents on the benzoxazole ring system are critical determinants of a molecule's binding affinity and orientation within a biological target. Computational studies allow for a systematic analysis of these substituent effects, providing a rational basis for designing more potent and selective inhibitors.
The presence of an electron-withdrawing group, such as the ethanesulfonyl group at the 5-position of this compound, can significantly influence the electronic properties of the entire molecule. This can modulate the strength of hydrogen bonds and other electrostatic interactions with the target protein. For example, the increased partial positive charge on the hydrogen atoms of the benzoxazole ring can enhance interactions with negatively charged residues.
Conversely, electron-donating groups can have the opposite effect. The position of the substituent is also crucial. A bulky group at a particular position might sterically hinder the optimal binding orientation, while the same group at a different position could fit snugly into a hydrophobic pocket, thereby increasing binding affinity.
Studies on various substituted benzoxazoles have demonstrated that modifications at the 2- and 5-positions significantly influence their antimicrobial potency. mdpi.com The electronic properties and lipophilicity introduced by different substituents can optimize interactions with microbial targets. For instance, the introduction of a halogen or a methyl group at the 5-position has been shown to enhance antiproliferative activity in certain benzoxazole derivatives. mdpi.com
In the context of this compound, the combination of a moderately sized, hydrophobic methyl group at the 2-position and a polar, hydrogen-bonding capable ethanesulfonyl group at the 5-position presents a unique profile that could lead to specific and high-affinity binding to certain biological targets. Theoretical studies on similar sulfonyl-containing heterocyclic compounds have indicated the importance of the sulfonyl group for enzyme inhibition, suggesting a key role for this functional group in the biological activity of the title compound. nih.gov
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and other molecular properties of benzoxazole systems. These calculations can predict various descriptors that are not easily accessible through experimental means.
Calculation of Total Dipole Moment and Hyperpolarizabilities
Table 2: Representative Theoretical Quantum Chemical Descriptors for Substituted Benzoxazole Systems (Illustrative Data)
| Compound/System | Method | Total Dipole Moment (Debye) | First Hyperpolarizability (β) (esu) | Reference |
| o-Cl Benzaldehyde | DFT/B3LYP | 3.12 | 155.86 x 10⁻³⁰ | mdpi.com |
| m-Cl Benzaldehyde | DFT/B3LYP | 1.89 | 240.86 x 10⁻³⁰ | mdpi.com |
| p-Cl Benzaldehyde | DFT/B3LYP | 2.13 | 820.22 x 10⁻³⁰ | mdpi.com |
| Fused-triazine derivative 1 | DFT/B3LYP | 2.76 | - | nih.gov |
| Fused-triazine derivative 2 | DFT/B3LYP | 6.96 | - | nih.gov |
Note: This table provides illustrative data from related compounds to indicate the range of values and the impact of substitution on these properties. Specific values for this compound would require dedicated computational studies.
Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites
Fukui functions (f(r)) are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. The Fukui function f⁻(r) indicates the propensity of a site to be attacked by an electrophile (a nucleophilic site), while f⁺(r) indicates the propensity of a site to be attacked by a nucleophile (an electrophilic site).
For this compound, a Fukui function analysis would likely reveal that the nitrogen atom in the oxazole ring is a primary site for electrophilic attack due to its lone pair of electrons. The carbon atoms of the benzene (B151609) ring, particularly those influenced by the electron-withdrawing sulfonyl group, would be susceptible to nucleophilic attack. The analysis can provide a detailed map of the molecule's reactivity, which is invaluable for understanding its chemical behavior and potential metabolic pathways.
Studies on other heterocyclic systems have demonstrated the utility of Fukui function analysis in predicting the reactivity of different atoms within the molecule. researchgate.net For sulfur-containing heterocycles, these calculations can pinpoint the specific atoms most likely to engage in chemical reactions. nih.gov
Table 3: Predicted Reactive Sites in this compound from Fukui Function Analysis
| Atom/Region | Predicted Reactivity | Rationale |
| Oxazole Nitrogen | Nucleophilic (Site for Electrophilic Attack) | High electron density due to lone pair |
| Benzene Ring Carbons | Electrophilic (Sites for Nucleophilic Attack) | Electron density withdrawn by the sulfonyl group |
| Sulfonyl Sulfur | Electrophilic (Site for Nucleophilic Attack) | Highly positive partial charge |
| Methyl Group Hydrogens | Potentially acidic | Influence of the electron-withdrawing benzoxazole system |
Derivatization and Functionalization Strategies of Benzoxazole Scaffolds
Introduction of Diverse Substituents at C2 Position
The C2 position of the benzoxazole (B165842) ring is a common and strategic site for introducing chemical diversity. For a precursor like "5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole," the existing methyl group serves as a key handle for further functionalization.
One of the primary strategies involves the reaction of the active methyl group at the C2 position. For instance, 2-methylbenzoxazoles can react with acyl chlorides, such as benzoyl chloride, in the presence of a base like triethylamine. researchgate.net This type of reaction typically leads to acylated products, effectively replacing the methyl group with a more complex, functionalized side chain. researchgate.net This approach allows for the introduction of various aryl or alkyl ketone functionalities.
Another versatile strategy for modifying the C2 position is through transition metal-catalyzed C-H activation. nih.gov This modern synthetic approach enables the direct functionalization of the C-H bonds of the benzoxazole core, including those at the C2 position. nih.gov Such methods are prized for their atom economy and ability to introduce a wide array of substituents without requiring pre-functionalized starting materials. nih.gov
Alternatively, instead of modifying an existing 2-methylbenzoxazole, diverse substituents can be introduced at the C2 position during the synthesis of the benzoxazole ring itself. This is often achieved through the condensation of a substituted 2-aminophenol (B121084) with various reaction partners. Common methods include:
Cyclization with Carboxylic Acids and Derivatives: Condensation of 2-aminophenols with carboxylic acids, acyl chlorides, or esters is a foundational method for forming the benzoxazole ring and installing the C2 substituent in a single step. nih.gov
Reaction with Tertiary Amides: A method utilizing triflic anhydride (B1165640) (Tf₂O) and 2-fluoropyridine (B1216828) can activate tertiary amides to react with 2-aminophenols. mdpi.comresearchgate.net This cascade reaction involves activation of the amide, nucleophilic addition by the aminophenol, intramolecular cyclization, and elimination to yield the 2-substituted benzoxazole. mdpi.comresearchgate.net
Condensation with Aldehydes: The reaction of 2-aminophenols with various aldehydes, often facilitated by an oxidizing agent or a catalyst, is a widely used method to generate 2-aryl or 2-alkylbenzoxazoles. nih.gov
These synthetic routes provide a powerful toolkit for creating a library of analogues of "this compound" with diverse functionalities at the C2 position, which is crucial for structure-activity relationship (SAR) studies.
Table 1: Synthetic Strategies for C2-Substituted Benzoxazoles
| Strategy | Description | Key Reagents/Conditions | Resulting C2-Substituent |
| Acylation of 2-Methyl Group | Reaction of the active methyl group with an acylating agent. | Acyl chlorides (e.g., benzoyl chloride), Et₃N | Acylated side chains (e.g., phenacyl) |
| C-H Activation | Direct functionalization of the C2-H bond of the benzoxazole core. | Transition metal catalysts (e.g., Pd, Ru, Rh) | Aryl, alkyl, alkenyl, etc. |
| Cyclization with Amides | Cascade reaction of a 2-aminophenol with a tertiary amide. | Tf₂O, 2-Fluoropyridine | Substituent derived from the amide |
| Condensation with Aldehydes | Oxidative cyclization of a 2-aminophenol with an aldehyde. | Various catalysts (e.g., Cu₂O, TiO₂-ZrO₂) and oxidants | Aryl or alkyl groups |
Modifications of the Ethanesulfonyl Moiety
The ethanesulfonyl group at the C5 position is a strong electron-withdrawing group that significantly influences the electronic properties of the benzoxazole ring. Chemical modification of this moiety can lead to analogues with altered solubility, polarity, and hydrogen bonding capabilities.
Strategies for modifying the ethanesulfonyl group could include:
Reduction: The sulfone can be reduced to the corresponding sulfoxide (B87167) or sulfide. This transformation would decrease the electron-withdrawing nature of the substituent and increase its lipophilicity.
Alpha-Functionalization: The carbon atom adjacent to the sulfonyl group (the α-carbon) can potentially be functionalized. Deprotonation with a strong base could generate a carbanion, which can then react with various electrophiles, allowing for the introduction of new substituents on the ethyl chain.
Conversion to other Functional Groups: While more challenging, multi-step reaction sequences could potentially convert the sulfonyl group into other functionalities. For example, under harsh conditions, cleavage of the C-S bond might be possible, opening a route to other C5-substituted derivatives.
These modifications, while potentially requiring more complex synthetic routes, offer a way to dramatically alter the properties of the parent molecule.
Substitution Pattern Variations on the Benzene (B151609) Ring (e.g., at C5)
The benzene ring of the benzoxazole scaffold offers several positions (C4, C6, and C7) for the introduction of additional substituents. The existing ethanesulfonyl group at C5 will act as a meta-director in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. This directing effect can be exploited to selectively introduce new functional groups.
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile handle that can be further reduced to an amino group, which can then be derivatized in numerous ways.
Halogenation: Introduction of halogen atoms (e.g., Cl, Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogens can serve as points for further modification through cross-coupling reactions.
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. This would significantly increase the polarity and water solubility of the molecule.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups. However, the strongly deactivated nature of the ring due to the ethanesulfonyl group might make these reactions challenging.
By varying the substituents on the benzene ring, it is possible to modulate the electronic properties, lipophilicity, and steric profile of the molecule, which can have a profound impact on its biological activity.
Synthesis of Hybrid Molecules Incorporating the Benzoxazole Unit
Hybrid molecules are chemical entities that combine two or more pharmacophores (or bioactive moieties) into a single molecule. This strategy is often employed in drug discovery to target multiple biological pathways or to improve the pharmacokinetic properties of a drug. The "this compound" core can be used as a building block for the synthesis of such hybrid molecules.
This can be achieved by linking the benzoxazole scaffold to another bioactive molecule through a suitable linker. The point of attachment on the benzoxazole core could be:
The C2-methyl group , after functionalization (e.g., by converting it to a carboxylic acid or an amine).
The benzene ring , by first introducing a reactive functional group (e.g., an amino or carboxyl group) via the methods described in section 5.3.
The ethanesulfonyl moiety , although this would likely be the most synthetically challenging approach.
The choice of the second pharmacophore would depend on the desired therapeutic application. For example, linking the benzoxazole to a known anticancer agent could result in a hybrid molecule with enhanced or synergistic antitumor activity.
Bioisosteric Replacements within Benzoxazole Analogues
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. Several bioisosteric replacements can be envisioned for "this compound".
Key opportunities for bioisosteric replacement include:
Ethanesulfonyl Group: The sulfone moiety (SO₂) could be replaced by other electron-withdrawing groups such as a sulfonamide (SO₂NR), a ketone (C=O), or a cyano group (CN). A sulfonamide, in particular, introduces a hydrogen bond donor, which could lead to new interactions with a biological target.
Benzoxazole Core: The oxygen atom in the oxazole (B20620) ring could be replaced with a sulfur atom to give a benzothiazole, or with an NH group to give a benzimidazole. These changes would alter the hydrogen-bonding capacity and electronic distribution of the heterocyclic system.
Methyl Group: The C2-methyl group could be replaced by other small alkyl groups (e.g., ethyl), a cyclopropyl (B3062369) group to introduce conformational rigidity, or a trifluoromethyl group (CF₃) to increase metabolic stability and lipophilicity.
Table 2: Potential Bioisosteric Replacements
| Original Group | Position | Potential Bioisostere(s) | Rationale for Replacement |
| Ethanesulfonyl (-SO₂Et) | C5 | Sulfonamide (-SO₂NR₂), Ketone (-COEt) | Modify electronic properties, hydrogen bonding capacity |
| Oxazole Oxygen (-O-) | Ring | Thiazole Sulfur (-S-), Imidazole Nitrogen (-NH-) | Alter hydrogen bonding, electronic distribution, and metabolism |
| Methyl (-CH₃) | C2 | Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃) | Enhance metabolic stability, alter lipophilicity |
By systematically applying these derivatization and functionalization strategies, a diverse library of analogues based on the "this compound" scaffold can be generated for biological evaluation.
Mechanistic Insights into Chemical Reactivity and Transformations of Benzoxazoles
Exploration of Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole (B165842) Ring
Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is rare and typically requires the presence of a good leaving group (like a halogen) and strong activation by electron-withdrawing groups on the benzene (B151609) ring. The ethanesulfonyl group at the 5-position would activate the ring for nucleophilic attack, potentially at the C4 and C6 positions if a suitable leaving group were present.
Ring-Opening and Ring-Closing Reactions of the Benzoxazole Core
The oxazole (B20620) ring of benzoxazoles can be susceptible to ring-opening reactions under certain conditions. Treatment with strong nucleophiles or harsh acidic or basic conditions can lead to cleavage of the C-O or C-N bonds within the oxazole moiety. For instance, some benzoxazole derivatives have been shown to undergo ring opening upon reaction with hydrazines or other strong nucleophiles, leading to the formation of substituted 2-aminophenol (B121084) derivatives.
Ring-closing reactions are the cornerstone of benzoxazole synthesis. The most common method involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride, ester, or nitrile). This intramolecular cyclization, often promoted by acid catalysts and heat, forms the characteristic oxazole ring fused to the benzene ring.
Cycloaddition and Other Pericyclic Reactions Involving Benzoxazole Derivatives
The participation of the benzoxazole ring system in cycloaddition reactions is not a widely reported area of its chemistry. The aromaticity of the system makes it generally unreactive as a diene or dienophile in typical Diels-Alder reactions. However, specific derivatives, particularly those where the aromaticity is disrupted or those containing highly activated double bonds, might undergo specialized pericyclic reactions. Without experimental data for 5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole, any discussion remains purely speculative.
Stereochemical Investigations of Benzoxazole Derivatives
Stereochemical investigations of benzoxazole derivatives typically arise when a chiral center is present in a substituent attached to the benzoxazole core, or if the substitution pattern leads to atropisomerism. For this compound itself, the molecule is achiral and does not possess stereocenters. Stereochemical studies would only become relevant in the context of its reactions with chiral reagents or if chiral derivatives were to be synthesized from it. As no such reactions or derivatives are documented in the literature, there are no stereochemical investigations to report.
Advanced Academic Research Contexts and Chemical Applications
Benzoxazoles as Ligands in Coordination Chemistry and Catalysis
The benzoxazole (B165842) nucleus is widely utilized as a ligand in coordination chemistry due to the presence of nitrogen and oxygen atoms that can coordinate with various metal ions. core.ac.uknih.gov These interactions lead to the formation of stable metal complexes with diverse geometries and electronic properties, which in turn are investigated for their catalytic potential. nih.gov
Synthesis and Characterization of Benzoxazole-Metal Complexes
The synthesis of benzoxazole-metal complexes typically involves the reaction of a benzoxazole derivative, acting as a ligand, with a metal salt. researchgate.net Transition metals such as copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), palladium (Pd), and titanium (Ti), as well as lanthanides, have been successfully incorporated to form coordination complexes. core.ac.uknih.govunm.eduacs.org
The characterization of these complexes is performed using a variety of analytical techniques:
Spectroscopic Methods: Techniques like FT-IR, UV-Vis, and NMR spectroscopy are used to confirm the coordination of the metal to the benzoxazole ligand. researchgate.netacs.org
Elemental Analysis and Mass Spectrometry: These methods are used to confirm the elemental composition and molecular weight of the newly synthesized complexes. unm.edu
The resulting complexes can exhibit various coordination modes. For example, some ligands may coordinate in a bidentate fashion, binding to the metal ion through two donor atoms, while others might act as monodentate ligands. unm.edu The nature of the ligand and the metal ion influences the final structure, which can range from tetrahedral to octahedral geometries. nih.govresearchgate.net
| Metal Ion | Benzoxazole Ligand Type | Resulting Complex Geometry | Characterization Techniques | Source |
|---|---|---|---|---|
| Cu(II), Co(II), Ni(II), Zn(II) | 2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazole | Not specified, good coplanarity | Single Crystal X-ray, DNA Binding Studies | nih.gov |
| Mn(II), Co(II), Cu(II) | 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Octahedral | FT-IR, Molar Conductance, Magnetic Susceptibility | researchgate.net |
| Zn(II), Cd(II) | 5-(Benzoxazol-2-ylamino)-1,3,4-thiadiazole-2-thiol | Tetrahedral | FT-IR, Molar Conductance, Magnetic Susceptibility | researchgate.net |
| Nd(III), Yb(III) | 2-[(diphenylphosphinoyl)methyl]-benzoxazole derivatives | Bidentate or Monodentate | Elemental Analysis, Mass Spectrometry, NMR, Single Crystal X-ray | unm.edu |
| Titanium(IV) | Salicylbenzoxazole | Not specified | NMR Spectroscopy, Elemental Analysis | acs.org |
Investigation of Catalytic Activities in Organic Reactions
Benzoxazole-metal complexes are increasingly investigated for their catalytic prowess in a range of organic transformations. The ligand structure can be tailored to influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity.
Notable catalytic applications include:
Heck Reaction: Palladium complexes featuring 4-hydroxybenzoxazole ligands have demonstrated good conversion rates in the Heck reaction, specifically in the coupling of iodobenzene (B50100) and styrene (B11656) to form stilbene. core.ac.uk
Polymerization Reactions: Titanium(IV) complexes with salicylbenzoxazole ligands have been employed as active initiators for the ring-opening polymerization (ROP) of ε-caprolactone and its derivatives. acs.org These catalysts operate through a coordination-insertion mechanism and allow for control over the polymer's molecular weight. acs.org
C-H Amination: Supported copper catalysts have been used for the C-H amination of benzoxazoles, demonstrating the versatility of these systems in forming new carbon-nitrogen bonds. beilstein-journals.org
Other Coupling Reactions: Benzoxazole-ligated metal complexes also show potential in other cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov
The catalytic efficiency of these complexes is often compared to that of related ligand systems. For instance, in the ROP of ε-caprolactone, salicylbenzoxazole titanium complexes showed lower catalytic activity than their salicylbenzothiazole counterparts, a difference attributed to factors like ligand decoordination and steric hindrance at the metal center. acs.org
Benzoxazole Scaffolds in Advanced Materials Science
The rigid, planar structure and π-conjugated system of the benzoxazole ring impart valuable photophysical properties to its derivatives, making them attractive candidates for applications in advanced materials science. periodikos.com.br
Fluorescent Properties and Optical Applications (e.g., Dyes, Scintillators, Whitening Agents)
Benzoxazole derivatives are well-known for their strong fluorescence, often in the blue to green region of the visible spectrum. rsc.org This property is harnessed in several optical applications.
Fluorescent Probes: The fluorescence of benzoxazole compounds can be sensitive to their environment. For example, their fluorescence emission intensity has been observed to increase in the presence of DNA, suggesting their potential as fluorescent DNA probes. periodikos.com.brperiodikos.com.br This enhancement is often due to intercalation of the benzoxazole molecule into the DNA structure. periodikos.com.br
Optical Brighteners (Fluorescent Whitening Agents): One of the most significant industrial applications of benzoxazoles is as optical brighteners in textiles, plastics, and paper products. researchgate.netspecialchem.com These compounds function by absorbing ultraviolet (UV) light and re-emitting it as blue light, which counteracts any yellowish tint in the material, making it appear whiter and brighter. researchgate.netspecialchem.com Benzoxazole-based brighteners are valued for their excellent heat resistance. specialchem.com
Dyes and Scintillators: The inherent photoluminescent properties of benzoxazoles make them suitable for use as organic dyes. researchgate.net Some derivatives are also used as dopants in organic light-emitting diodes (OLEDs). researchgate.net Their ability to emit light upon excitation makes them candidates for scintillator applications, where they can detect ionizing radiation.
The photophysical properties, such as absorption and emission maxima, can be tuned by modifying the substituents on the benzoxazole scaffold. rsc.org
| Benzoxazole Derivative Type | Absorption Region | Emission Region | Key Property/Application | Source |
|---|---|---|---|---|
| Benzoxazole-1,4-dihydropyridine dyads | UV region | Blue-green region | Novel fluorescent compounds | rsc.org |
| General Benzoxazoles/Naphthoxazoles | Not specified | Not specified | Enhanced fluorescence upon DNA binding (probes) | periodikos.com.brperiodikos.com.br |
| Carbazole-based D–π–A benzoxazoles | Not specified | Blue to Blue-green | Piezo-fluorochromism (response to mechanical force) | rsc.org |
| Various dicarboxylic acid derivatives | UV region (330-380 nm) | Blue/Greenish fluorescence | Fluorescent whitening agents for polyester (B1180765) fibers | researchgate.net |
Photochromic Materials Research
Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Benzoxazole derivatives have been explored for their potential in photochromic materials. core.ac.uk Research in this area includes the synthesis of aza-diarylethenes that incorporate benzazole groups, which are investigated for their photoswitching behaviors. While detailed mechanisms for many benzoxazole-based systems are still under investigation, their structural features are conducive to creating molecules that can undergo light-induced structural changes, leading to a change in color. This property is of interest for applications such as optical data storage and smart materials. nih.gov
Benzoxazole Derivatives as Chiral Auxiliaries and Receptors
The rigid framework of the benzoxazole ring makes it an excellent scaffold for applications in asymmetric synthesis and molecular recognition.
Chiral Auxiliaries: Benzoxazole derivatives can be used as chiral auxiliaries in asymmetric reactions. core.ac.uk A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
Chiral Receptors: The defined three-dimensional structure of benzoxazole-containing molecules allows them to act as chiral receptors for the resolution of racemic mixtures. core.ac.uk An example is a chiral receptor developed by combining a binaphthyl unit with chromenone benzoxazole fragments. researchgate.net This specific receptor demonstrated the ability to selectively bind to one enantiomer of glutamic acid and its derivatives, showcasing its potential for enantioselective recognition. researchgate.net
Future Research Directions and Theoretical Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies for Substituted Benzoxazoles
The synthesis of the benzoxazole (B165842) core typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. For "5-(Ethanesulfonyl)-2-methyl-1,3-benzoxazole," a plausible synthetic route would involve the reaction of 2-amino-4-(ethylsulfonyl)phenol (B1330959) with an acetic acid derivative. However, the development of more efficient and environmentally benign synthetic methods is a continuous goal in organic chemistry.
Future research in this area could focus on:
Catalyst Development: The exploration of novel catalysts, such as nanomaterials, ionic liquids, and metal-organic frameworks (MOFs), could lead to higher yields, shorter reaction times, and milder reaction conditions for the synthesis of sulfonyl-substituted benzoxazoles. rsc.orgnih.gov Green catalysts that are reusable and operate in environmentally friendly solvents are particularly desirable. nih.gov
One-Pot Syntheses: Designing one-pot multi-component reactions where the benzoxazole ring is formed and functionalized in a single synthetic operation would significantly improve efficiency and reduce waste.
C-H Functionalization: Direct functionalization of the benzoxazole core through C-H activation is a powerful strategy for introducing molecular diversity. ajchem-a.com Developing methods for the selective C-H functionalization of the benzene (B151609) or oxazole (B20620) ring of "this compound" would open up new avenues for creating novel derivatives.
| Catalyst Type | Potential Advantages for Benzoxazole Synthesis |
| Nanocatalysts | High surface area, enhanced reactivity, and ease of separation and recycling. |
| Ionic Liquids | "Green" solvent properties, potential for catalyst recycling, and unique reactivity profiles. |
| Metal-Organic Frameworks (MOFs) | High porosity, tunable active sites, and potential for shape-selective catalysis. |
Advanced Computational Approaches for Predicting Reactivity and Interaction Profiles
Computational chemistry offers powerful tools for understanding and predicting the properties of molecules like "this compound" before their synthesis and testing.
Key computational approaches for future investigation include:
Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure, molecular geometry, and spectroscopic properties (such as NMR and IR spectra) of the target compound. researchgate.netnih.gov This information can aid in its characterization and in understanding its reactivity.
Molecular Docking: If this compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related benzoxazole derivatives, it is possible to correlate their structural features with their biological activity or physical properties. tandfonline.com This can guide the design of new compounds with enhanced performance.
Exploration of Underexplored Reaction Pathways and Regioselectivity in Benzoxazole Functionalization
The presence of the electron-withdrawing ethanesulfonyl group and the electron-donating nature of the benzoxazole ring system create a unique electronic environment in "this compound." This presents opportunities to explore novel reaction pathways and understand the regioselectivity of its functionalization.
Future research could investigate:
Electrophilic Aromatic Substitution: Studying the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene ring will be crucial for understanding the directing effects of the ethanesulfonyl group and the fused oxazole ring.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group may activate the benzene ring towards nucleophilic aromatic substitution, a reaction pathway that is less common for unsubstituted benzoxazoles.
Functionalization of the Methyl Group: The methyl group at the 2-position can be a site for various chemical transformations, such as oxidation, halogenation, or condensation reactions, providing a handle for further molecular elaboration.
Integration of Machine Learning and Artificial Intelligence in Benzoxazole Design and Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the optimization of synthetic routes.
For "this compound" and its derivatives, ML and AI could be applied to:
Property Prediction: ML models can be trained on existing datasets of benzoxazole compounds to predict various properties, such as solubility, toxicity, and biological activity, for novel, un-synthesized derivatives. nih.gov
Reaction Optimization: AI algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of substituted benzoxazoles, thereby accelerating the discovery of efficient synthetic protocols.
De Novo Drug Design: Generative AI models can design novel benzoxazole structures with desired properties, providing a starting point for the development of new therapeutic agents or functional materials.
Q & A
Q. What are the recommended synthetic routes for 5-(ethanesulfonyl)-2-methyl-1,3-benzoxazole, and how can reaction conditions be optimized?
The synthesis of benzoxazole derivatives typically involves cyclization or sulfonylation steps. For example, sulfanyl acetohydrazide derivatives of 5-methyl-1,3-benzoxazole can be synthesized via solvent-free reductive amination with aldehydes, using sodium borohydride and boric acid as catalysts . To introduce the ethanesulfonyl group, a sulfonylation reaction using ethanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine) may be employed. Optimization should focus on reaction time (4–6 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 for nucleophilic reagents). Monitor progress via TLC (chloroform:methanol, 7:3) .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95%) and detect byproducts.
- NMR spectroscopy : Confirm substituent positions (e.g., δ 2.69 ppm for methyl groups in benzoxazole derivatives) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., planar isoxazole rings with deviations <0.03 Å) .
- Elemental analysis : Verify C, H, N, S content against theoretical values.
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) can predict:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- Frontier molecular orbitals : Estimate HOMO-LUMO gaps (~4–5 eV for benzoxazoles) to correlate with chemical stability .
- Molecular dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., binding to cytochrome P-450 enzymes) .
Q. How can structural modifications of this compound enhance its bioactivity?
Key strategies include:
- Substituent variation : Replace the ethanesulfonyl group with trifluoromethylsulfonyl (as in Oxazosulfyl) to improve metabolic stability .
- Heterocyclic fusion : Attach imidazo[4,5-c]pyridine moieties (e.g., compound 22 in ) to enhance DNA intercalation or kinase inhibition.
- Pharmacophore modeling : Optimize hydrogen-bond acceptors (e.g., sulfonyl groups) and hydrophobic regions (methyl groups) for target selectivity .
Q. What are the common challenges in crystallizing this compound, and how can they be addressed?
Challenges include polymorphism and poor crystal growth due to flexible sulfonyl groups. Solutions:
- Solvent screening : Use ethanol/water mixtures for slow evaporation.
- Temperature gradients : Cool saturated solutions from 40°C to 4°C over 24 hours.
- Additives : Introduce co-crystallizing agents (e.g., succinic acid) to stabilize lattice interactions .
Q. How do steric and electronic effects influence the sulfonylation efficiency in benzoxazole derivatives?
- Steric hindrance : Bulky substituents at the 2-position (e.g., methyl) reduce sulfonylation yields. Optimize by using excess sulfonyl chloride (1.5 eq).
- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the 5-position activate the benzoxazole ring for electrophilic substitution .
- Catalysis : Lewis acids like ZnCl₂ can enhance reaction rates by polarizing the sulfonyl chloride .
Methodological Considerations
Q. What spectroscopic techniques are critical for analyzing intermolecular interactions of this compound in biological systems?
- Fluorescence quenching : Study binding to serum albumin (e.g., BSA) via Stern-Volmer plots.
- Surface Plasmon Resonance (SPR) : Measure real-time affinity constants (KD) for enzyme targets.
- IR spectroscopy : Detect hydrogen bonding between sulfonyl groups and protein residues (e.g., amide-I band shifts) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. antimicrobial activity) be resolved?
- Dose-response profiling : Establish IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK-293 vs. HepG2).
- Off-target screening : Use kinase panels or proteome arrays to identify non-specific interactions.
- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
